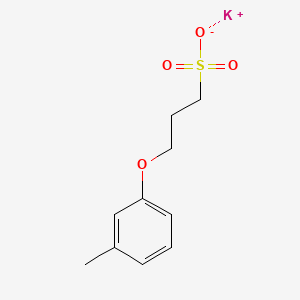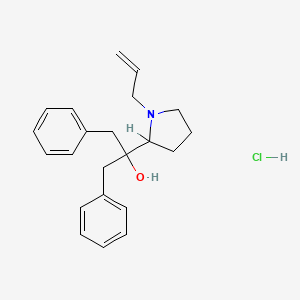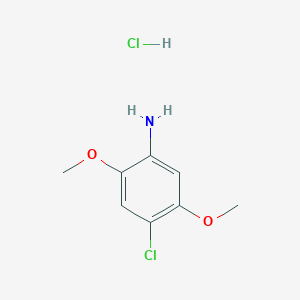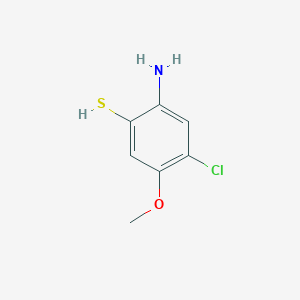
Potassium 3-(3-methylphenoxy)propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-(3-methylphenoxy)propanesulphonate is a chemical compound with the molecular formula C10H13KO4S. It is known for its unique structure, which includes a potassium ion, a 3-methylphenoxy group, and a propanesulphonate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-(3-methylphenoxy)propanesulphonate can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-methylphenol with 1,3-propanesultone in the presence of a base such as potassium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified through various techniques such as crystallization or distillation to obtain a high-purity compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(3-methylphenoxy)propanesulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Potassium 3-(3-methylphenoxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of potassium 3-(3-methylphenoxy)propanesulphonate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-(4-methylphenoxy)propanesulphonate
- Potassium 3-(2-methylphenoxy)propanesulphonate
- Potassium 3-(3-chlorophenoxy)propanesulphonate
Uniqueness
Potassium 3-(3-methylphenoxy)propanesulphonate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for particular applications where other compounds may not be as effective.
Properties
CAS No. |
85163-59-3 |
|---|---|
Molecular Formula |
C10H13KO4S |
Molecular Weight |
268.37 g/mol |
IUPAC Name |
potassium;3-(3-methylphenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C10H14O4S.K/c1-9-4-2-5-10(8-9)14-6-3-7-15(11,12)13;/h2,4-5,8H,3,6-7H2,1H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
GFTRJCLKQXPKHK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)



![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)


![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)

![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)


![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)

